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molecular formula C10H9NO4 B595563 2-Methyl-3-(2-nitrophenyl)-2-propenoic acid CAS No. 103260-74-8

2-Methyl-3-(2-nitrophenyl)-2-propenoic acid

Cat. No. B595563
M. Wt: 207.185
InChI Key: IPKIDCQRPLWBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06229020B1

Procedure details

Into 200 ml of methanol, 11.8 g (50.2 mmol) of ethyl 2-methyl-3-(2-nitrophenyl)-2-propenate were dissolved; and, with 200 ml of a 2-N aqueous sodium hydroxide solution being added thereto, the mixture was stirred at 40° C. for one night. After the completion of the reaction was verified by TLC, the reaction liquid was concentrated under a reduced pressure. After the pH was adjusted to 1 with 1-N hydrochloric acid being added thereto, the resulting residue was dissolved in ethyl acetate. After being washed three times with water, the solution was dried for one night with sodium sulfate anhydride being added thereto. After sodium sulfate was filtered out from the dried solution, the filtrate was concentrated under a reduced pressure, whereby 10.2 g of the aimed compound were obtained as a crystal (yield: 98.0%).
Quantity
200 mL
Type
reactant
Reaction Step One
Name
ethyl 2-methyl-3-(2-nitrophenyl)-2-propenate
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-:17])=[O:16])[C:3]([O:5]CC)=[O:4].[OH-].[Na+]>CO>[CH3:1][C:2](=[CH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-:17])=[O:16])[C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
ethyl 2-methyl-3-(2-nitrophenyl)-2-propenate
Quantity
11.8 g
Type
reactant
Smiles
CC(C(=O)OCC)=CC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for one night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
added
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
After being washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried for one night with sodium sulfate anhydride being
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
After sodium sulfate was filtered out from the dried solution
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)=CC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 98.1%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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